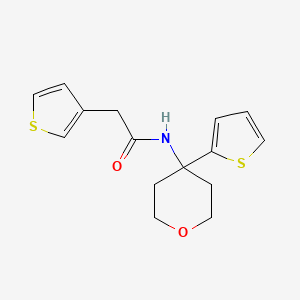

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide

説明

N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a tetrahydropyran (THP) core substituted with thiophene rings at the 4-position and an acetamide linker bearing a thiophen-3-yl group.

特性

IUPAC Name |

2-thiophen-3-yl-N-(4-thiophen-2-yloxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-14(10-12-3-9-19-11-12)16-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-9,11H,4-7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEVSELIYOENAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:

Formation of Tetrahydro-2H-pyran-4-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

Introduction of the thiophen-2-yl group: This involves a nucleophilic substitution reaction where the thiophen-2-yl group is introduced to the tetrahydro-2H-pyran ring.

Coupling with thiophen-3-yl acetamide: The final step involves the coupling of the thiophen-2-yl substituted tetrahydro-2H-pyran with thiophen-3-yl acetamide under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.

Types of Reactions:

Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the thiophene rings or other functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and chromium-based oxidants.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced thiophenes and other reduced functional groups.

Substitution Products: Thiophene-substituted derivatives.

科学的研究の応用

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or antimicrobial agent.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of various fine chemicals and materials.

作用機序

The mechanism by which N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiophene-Containing Acetamides

Compound 55 () : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

- Structure : Shares a thiophen-2-yl acetamide moiety but incorporates a triazole ring and fluorophenyl substituent.

- Synthesis : Prepared via coupling of amine 42 with thiophene-2-yl acetic acid using EDC/DMAP in DMF (32% yield, m.p. 225–227°C) .

- Comparison : The absence of a THP ring and presence of a triazole highlight divergent strategies for modulating solubility and target affinity.

- Compound S1 (): N-((Tetrahydro-2H-pyran-2-yl)oxy)acetamide Structure: Features a THP ring but lacks thiophene substituents. Synthesis: THP-protected acetamide synthesized via dihydropyran and p-TsOH catalysis (71% yield).

Pyridine and Tetrahydronaphthalene Derivatives ()

- Compounds 11d–f, 13 : Pyridine-based acetamides with tetrahydronaphthalene and fluorophenyl groups.

- Structure : Differ in core heterocycles (pyridine vs. THP) but share acetamide linkers and aromatic substituents.

- Synthesis : Yields 60–73%, with melting points 190–262°C.

- Comparison : The tetrahydronaphthalene moiety enhances lipophilicity, suggesting the target compound’s THP ring may balance polarity and bioavailability .

Patent Derivatives ()

- N-(4-(3-Bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Structure: Contains tetrahydrofuran (THF) and piperidine rings, differing from the target’s THP and thiophene units. Comparison: Highlights the pharmacological relevance of oxygenated heterocycles but underscores the unique electronic effects of thiophene substitution .

Physicochemical Properties

- Analogues: Yields range from 32% (compound 53, ) to 86.6% (compound 54, ), with melting points 156–262°C . Inference: The target compound’s synthesis may require optimization of reaction conditions (e.g., reflux in ethanol or DMF) to improve yield .

Crystallographic and Computational Analysis

- Structural Confirmation : SHELX software () is widely used for small-molecule refinement, suggesting the target compound’s structure could be validated via similar crystallographic methods .

生物活性

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine thiophene and tetrahydropyran moieties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure features:

- Tetrahydropyran ring : Contributes to the compound's cyclic structure and potential reactivity.

- Thiophene rings : Provide aromatic characteristics that may enhance biological interactions.

The biological activity of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest the following:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, influencing their activity and downstream signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide exhibit significant antimicrobial activity. For example, derivatives with similar thiophene structures have shown effectiveness against various bacterial strains, including:

| Compound | Target Organisms | Activity |

|---|---|---|

| Thiophene Derivative A | Bacillus subtilis | Inhibitory |

| Thiophene Derivative B | Pseudomonas fluorescens | Inhibitory |

These findings suggest that the compound may possess comparable antimicrobial properties, warranting further investigation.

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Studies have demonstrated that related thiophene derivatives exhibit potent antioxidant effects, comparable to ascorbic acid. The antioxidant capacity is attributed to the presence of free amino groups which enhance hydrogen donor capacity.

Case Studies and Research Findings

- In Vitro Studies : A study exploring the biological activity of various thiophene derivatives found that those containing tetrahydropyran structures showed enhanced cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction through modulation of cell cycle regulators.

- Comparative Analysis : A comparative study involving structurally similar compounds indicated that N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide exhibited superior inhibitory effects on specific cancer cell lines compared to other derivatives lacking the tetrahydropyran moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。